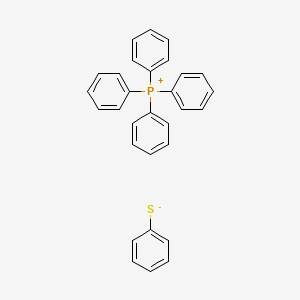

Tetraphenylphosphanium benzenethiolate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

65837-66-3 |

|---|---|

Molecular Formula |

C30H25PS |

Molecular Weight |

448.6 g/mol |

IUPAC Name |

benzenethiolate;tetraphenylphosphanium |

InChI |

InChI=1S/C24H20P.C6H6S/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;7-6-4-2-1-3-5-6/h1-20H;1-5,7H/q+1;/p-1 |

InChI Key |

KFUAGGDOAXXVMI-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.C1=CC=C(C=C1)[S-] |

Origin of Product |

United States |

Synthetic Methodologies for Tetraphenylphosphanium Benzenethiolate and Analogous Architectures

Strategies for the Preparation of Tetraphenylphosphanium Salts

The tetraphenylphosphanium cation is a cornerstone of many chemical syntheses, prized for its ability to facilitate the crystallization of complex anions and to act as a phase-transfer catalyst. Its synthesis has been a subject of chemical research for decades, leading to the development of both traditional and contemporary methods.

Classical Approaches for Quaternary Phosphonium (B103445) Salt Synthesis

Historically, the synthesis of quaternary phosphonium salts, including tetraphenylphosphanium halides, has relied on a few robust and well-established methods. One of the earliest and most common methods involves the reaction of a tertiary phosphine (B1218219) with an aryl halide. For instance, tetraphenylphosphanium chloride can be prepared by the reaction of triphenylphosphine (B44618) with chlorobenzene (B131634). This reaction is typically catalyzed by a nickel salt, such as nickel acetylacetonate, and often requires high temperatures. consensus.app

Another classical approach involves the use of Grignard reagents. The synthesis of tetraphenylphosphanium bromide was originally achieved by reacting phenylmagnesium bromide with triphenylphosphine oxide. consensus.app This method proceeds through a phosphonium intermediate that is subsequently hydrolyzed to yield the desired salt.

The quaternization of triphenylphosphine with alkyl halides, followed by subsequent reactions, also represents a traditional route. For example, reacting triphenylphosphine with methyl iodide produces methyltriphenylphosphonium (B96628) iodide, which can then be used as a precursor in more complex syntheses. researchgate.net While not a direct route to the tetraphenylphosphanium cation, this highlights the general principle of phosphine alkylation or arylation that underpins many classical synthetic strategies.

| Reactants | Catalyst/Conditions | Product | Reference |

| Triphenylphosphine, Chlorobenzene | Nickel salts, High temperature | Tetraphenylphosphanium chloride | consensus.app |

| Phenylmagnesium bromide, Triphenylphosphine oxide | - | Tetraphenylphosphanium bromide | consensus.app |

| Triphenylphosphine, Methyl iodide | - | Methyltriphenylphosphonium iodide | researchgate.net |

Modern Advancements in Tetraphenylphosphanium Cation Formation and Isolation

Recent years have witnessed the emergence of novel and more efficient methods for the synthesis of tetraphenylphosphanium salts, often focusing on milder reaction conditions, improved yields, and broader substrate scope.

One significant advancement is the "inverse reactivity" approach, which utilizes phosphine oxides as electrophilic partners and Grignard reagents as nucleophiles. orgsyn.org This method circumvents the often slow kinetics and limited availability of parent phosphines. The process is enabled by the crucial intermediacy of halophosphonium salts, leading to the formation of a broad range of quaternary phosphonium salts in excellent yields. orgsyn.org

Photocatalysis has also emerged as a powerful tool for the synthesis of quaternary phosphonium salts. A photoactivated approach utilizing organothianthrenium salts and tertiary phosphines has been developed, offering high yields and broad functional group compatibility. This method allows for the late-stage synthesis of these salts under mild conditions.

Furthermore, palladium-catalyzed coupling reactions have been employed for the synthesis of tetraarylphosphonium salts. This method involves the reaction of an aryl halide with a triarylphosphine in the presence of a palladium catalyst, leading to the formation of the desired phosphonium salt.

The isolation of tetraphenylphosphanium salts is often facilitated by their tendency to crystallize readily, particularly with a wide range of anions. This property is advantageous for purification and characterization.

Synthesis of Benzenethiolate (B8638828) Anions and Related Thiolate Precursors

The benzenethiolate anion, the conjugate base of benzenethiol (B1682325), is a key component in the synthesis of the target compound. Its preparation can be achieved through various methods, ranging from traditional chemical reactions to more environmentally friendly approaches.

Conventional Routes for Benzenethiol and Thiolate Generation

A common laboratory-scale synthesis of benzenethiol involves the reduction of benzenesulfonyl chloride. This reduction is typically carried out using a reducing agent like zinc dust in the presence of an acid.

Another conventional method is the reaction of a halogenated benzene (B151609) with a source of the hydrosulfide (B80085) anion (-SH). For instance, substituted halobenzenes can react with a thiohydrogenating reagent in a non-protonic polar solvent to produce the corresponding benzenethiol.

The benzenethiolate anion itself is readily generated by the deprotonation of benzenethiol with a suitable base, such as an alkali metal hydroxide (B78521) or alkoxide. The resulting alkali metal benzenethiolate salt can then be used in subsequent reactions.

| Starting Material | Reagents | Product |

| Benzenesulfonyl chloride | Zinc dust, Acid | Benzenethiol |

| Halogenated benzene | Thiohydrogenating reagent | Benzenethiol |

| Benzenethiol | Base (e.g., NaOH) | Sodium benzenethiolate |

Sustainable and Green Chemistry Approaches in Thiolate Synthesis

In line with the principles of green chemistry, recent research has focused on developing more sustainable methods for the synthesis of thiols and thiolates. These approaches aim to minimize the use of hazardous reagents and solvents and to improve energy efficiency.

One such approach involves the use of bio-based green solvents. For example, ethyl lactate (B86563) has been shown to be an efficient medium for the oxidative coupling of thiols to disulfides, a reaction that can be reversed to generate the thiol. researchgate.net This process can often be carried out without the need for a catalyst or additive. researchgate.net

"Thiol-free" synthesis methods are also gaining traction. These methods avoid the use of odorous and toxic thiols by employing alternative sulfur-containing reagents. For example, N-thiophthalimides have been used as direct thiolating surrogates in nickel-catalyzed cross-electrophile coupling reactions to form sulfides.

Furthermore, the use of water as a solvent in thiol-related reactions represents a significant step towards greener synthesis. For instance, a green oxidation protocol using iodine as the oxidant in pure water has been developed to prepare disulfide-containing diols, which can be precursors to thiols. consensus.app

Direct and Indirect Synthetic Routes to Tetraphenylphosphanium Benzenethiolate

The final assembly of the tetraphenylphosphanium and benzenethiolate ions to form the target salt can be achieved through both direct and indirect pathways.

A common and straightforward approach is a direct salt metathesis or ion exchange reaction. This typically involves reacting a commercially available tetraphenylphosphanium salt, such as tetraphenylphosphanium bromide (PPh₄Br), with a pre-formed benzenethiolate salt, such as sodium benzenethiolate (NaSPh). The reaction is driven by the precipitation of the less soluble inorganic salt (e.g., NaBr) in a suitable solvent, leaving the desired this compound in solution, from which it can be isolated.

An indirect route might involve the in situ generation of the benzenethiolate anion in the presence of the tetraphenylphosphanium cation. This could be achieved by reacting benzenethiol with a base in a solution containing a tetraphenylphosphanium salt with a non-interfering anion.

While specific, detailed synthetic procedures for this compound are not extensively documented in introductory literature, the principles of quaternary phosphonium salt chemistry and thiolate reactions provide a clear framework for its synthesis. The compound [PPh₄]₂[M₂(SPh)₆] (where M = Zn or Cd) has been prepared by the reaction of a metal(II) nitrate (B79036) with [PPh₄][SPh], indicating the prior successful synthesis of this compound.

| Synthetic Route | Description |

| Direct Salt Metathesis | Reaction of a tetraphenylphosphanium halide (e.g., PPh₄Br) with an alkali metal benzenethiolate (e.g., NaSPh). |

| Indirect (In situ generation) | Reaction of benzenethiol with a base in the presence of a tetraphenylphosphanium salt. |

Anion Metathesis Reactions for Ionic Compound Formation

Anion metathesis, or salt metathesis, stands as a primary and effective method for the synthesis of this compound. This straightforward approach involves the exchange of anions between two soluble salts to produce the desired, often less soluble, product which can then be isolated.

The general principle of this reaction involves a tetraphenylphosphanium salt with a suitable leaving anion, typically a halide like bromide ([PPh₄]Br), and an alkali metal salt of benzenethiol, such as sodium benzenethiolate (NaSPh). The reaction is typically carried out in a solvent where the reactants are soluble but the product, this compound, has limited solubility, facilitating its isolation.

A common synthetic route is the reaction of tetraphenylphosphanium bromide with sodium benzenethiolate in a suitable organic solvent. The driving force for this reaction is often the precipitation of the inorganic byproduct, such as sodium bromide, from the reaction mixture, shifting the equilibrium towards the formation of the desired phosphonium thiolate.

Table 1: Reactants and Products in Anion Metathesis for this compound Synthesis

| Reactant 1 | Reactant 2 | Product | Byproduct |

| Tetraphenylphosphanium Bromide | Sodium Benzenethiolate | This compound | Sodium Bromide |

The choice of solvent is critical and is often an alcohol or a mixture of solvents to ensure the solubility of the reactants while promoting the crystallization or precipitation of the product.

In Situ Generation and Crystallization Techniques

In situ generation of this compound followed by immediate crystallization is a technique that can yield high-purity crystalline material. This method avoids the isolation of intermediate products and can minimize the handling of the potentially air-sensitive benzenethiolate anion.

One approach to in situ generation involves the reaction of tetraphenylphosphanium chloride or bromide with benzenethiol in the presence of a base, such as an alkali metal hydroxide or alkoxide. The base deprotonates the benzenethiol to form the benzenethiolate anion in the reaction mixture, which then immediately reacts with the tetraphenylphosphanium cation.

The crystallization of the product can be induced by several techniques:

Slow Evaporation: A solution of the in situ generated compound is left undisturbed, allowing the solvent to evaporate slowly, leading to the formation of well-defined crystals.

Vapor Diffusion: A concentrated solution of the product is placed in a sealed container with a second, more volatile solvent in which the product is less soluble. The slow diffusion of the precipitant vapor into the solution induces crystallization.

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and promoting crystal growth.

The packing of the bulky tetraphenylphosphanium cations in the crystal lattice can create channels or cavities, which may influence the crystallization process and the final crystal structure. researchgate.net

Synthetic Challenges and Optimization Strategies for High Purity and Yield

The synthesis of this compound is not without its challenges. The primary concerns are the chemical nature of the benzenethiolate anion, which is susceptible to hydrolysis and oxidation, and the need to achieve high purity and yield.

Reaction Condition Optimization for Efficient Synthesis

To ensure an efficient synthesis with high yield, several reaction parameters must be carefully optimized.

Solvent Selection: The choice of solvent is crucial. It must be able to dissolve the starting materials, but ideally, it should allow for the precipitation of the product to drive the reaction to completion. Solvents must also be rigorously dried and deoxygenated to prevent side reactions.

Reaction Temperature: The temperature can influence the reaction rate and the solubility of the product. While elevated temperatures may increase the reaction rate, they can also promote the degradation of the product. Room temperature or slightly below is often preferred.

Stoichiometry of Reactants: The use of a slight excess of one of the reactants can help to ensure the complete conversion of the limiting reagent. However, a large excess should be avoided to simplify the purification process.

Reaction Time: The reaction time should be sufficient to allow for complete conversion. Monitoring the reaction progress by techniques such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy can help determine the optimal reaction time.

Table 2: Optimization Parameters for this compound Synthesis

| Parameter | Considerations |

| Solvent | Solubility of reactants and product, inertness to reactants, ease of removal. |

| Temperature | Balance between reaction rate and product stability. |

| Stoichiometry | Molar ratio of reactants to maximize conversion and minimize unreacted starting materials in the final product. |

| Time | Sufficient duration for reaction completion, monitored by analytical techniques. |

Control of Undesired Side Reactions and By-product Formation

The primary side reactions of concern in the synthesis of this compound are the hydrolysis and oxidation of the benzenethiolate anion. cdnsciencepub.com

Hydrolysis: The benzenethiolate anion is a relatively strong base and can react with water to form benzenethiol and hydroxide ions. This not only consumes the desired anion but also introduces impurities into the reaction mixture. To control hydrolysis, the reaction must be carried out under anhydrous conditions, using dried solvents and inert atmospheres (e.g., nitrogen or argon).

Oxidation: The benzenethiolate anion is susceptible to oxidation, particularly in the presence of air, to form diphenyldisulfide. cdnsciencepub.com This side reaction can be minimized by performing the synthesis under an inert atmosphere and using deoxygenated solvents. The use of antioxidants is generally avoided to prevent contamination of the final product.

The purification of the final product is also a critical step in controlling impurities. Recrystallization is a common method used to purify this compound. The choice of the recrystallization solvent system is important to ensure high recovery of the pure product while leaving impurities in the solution.

Table 3: Common Side Reactions and Mitigation Strategies

| Side Reaction | By-product | Mitigation Strategy |

| Hydrolysis | Benzenethiol | Use of anhydrous solvents and reagents, performing the reaction under an inert atmosphere. |

| Oxidation | Diphenyldisulfide | Use of deoxygenated solvents, maintaining an inert atmosphere throughout the synthesis and purification steps. |

By carefully controlling the reaction conditions and taking precautions to exclude water and oxygen, it is possible to synthesize this compound in high purity and yield.

Advanced Spectroscopic Characterization and Structural Elucidation of Tetraphenylphosphanium Benzenethiolate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy serves as a primary tool for the elucidation of the molecular structure of Tetraphenylphosphanium benzenethiolate (B8638828) in solution. By analyzing the spectra from various nuclei (¹H, ¹³C, ³¹P), a complete structural assignment can be achieved.

The ¹H NMR spectrum of Tetraphenylphosphanium benzenethiolate is characterized by signals exclusively in the aromatic region, arising from the protons on the phenyl rings of both the cation and the anion.

Tetraphenylphosphanium Cation ([PPh₄]⁺): The twenty protons of the four equivalent phenyl rings on the phosphonium (B103445) center give rise to a complex set of multiplets. These typically appear in the downfield region of the spectrum, generally between 7.6 ppm and 8.0 ppm. rsc.org The signals can be resolved into distinct multiplets corresponding to the ortho, meta, and para protons. For instance, in deuterated chloroform (B151607) (CDCl₃), typical signals are observed as multiplets around 7.94-7.90 ppm (para-protons), 7.81 ppm (ortho-protons), and 7.64 ppm (meta-protons). rsc.org In deuterated acetonitrile (B52724) (CD₃CN), these signals appear as multiplets between 7.66 and 7.93 ppm. rsc.org

Benzenethiolate Anion ([SPh]⁻): The five protons of the benzenethiolate anion are expected to resonate in the aromatic region as well, but at slightly different chemical shifts compared to the cation due to the influence of the negatively charged sulfur atom. These protons typically appear slightly more upfield than those of the cation.

The integrated intensity of the signals corresponding to the [PPh₄]⁺ cation versus the [SPh]⁻ anion would conform to a 20:5 (or 4:1) ratio, confirming the stoichiometry of the salt.

Table 1: Representative ¹H NMR Chemical Shifts

| Ion | Protons | Typical Chemical Shift (δ) in ppm | Multiplicity |

|---|---|---|---|

| [PPh₄]⁺ | ortho-H | 7.73 - 7.81 | Multiplet |

| meta-H | 7.64 - 7.70 | Multiplet | |

| para-H | 7.90 - 7.94 | Multiplet |

The ¹³C NMR spectrum provides detailed information about the carbon skeleton of the compound. Due to the symmetry in both the cation and anion, a smaller number of signals than the total number of carbons is observed.

Tetraphenylphosphanium Cation ([PPh₄]⁺): The four phenyl groups are chemically equivalent, resulting in four distinct carbon signals. These correspond to the ipso-carbon (the carbon directly attached to the phosphorus atom), and the ortho, meta, and para carbons. A key feature is the coupling between the phosphorus and carbon atoms (J-coupling), which splits each signal into a doublet. The ipso-carbon exhibits the largest coupling constant. rsc.org A representative set of signals in CDCl₃ shows peaks at 135.8 Hz (d, J = 3.0 Hz), 134.5 Hz (d, J = 10.3 Hz), 130.9 Hz (d, J = 12.9 Hz), and 117.5 Hz (d, J = 89.5 Hz). rsc.org

Benzenethiolate Anion ([SPh]⁻): The phenyl ring of the anion also displays signals for its ipso, ortho, meta, and para carbons. The chemical shift of the ipso-carbon, directly bonded to the sulfur, is particularly diagnostic.

Table 2: Representative ¹³C NMR Chemical Shifts for the [PPh₄]⁺ Cation

| Carbon Atom | Typical Chemical Shift (δ) in ppm (in CDCl₃) rsc.org | P-C Coupling Constant (J) in Hz rsc.org |

|---|---|---|

| ipso-C | 117.5 | 89.5 |

| ortho-C | 134.5 | 10.3 |

| meta-C | 130.9 | 12.9 |

³¹P NMR is a highly specific technique for characterizing the phosphorus center of the tetraphenylphosphanium cation. The spectrum typically shows a single, sharp resonance, indicative of a single phosphorus environment. The chemical shift for the [PPh₄]⁺ cation is consistently observed in the range of +22 to +24 ppm relative to an external standard of 85% H₃PO₄. rsc.orgrsc.org For example, a chemical shift of 23.8 ppm is reported in CDCl₃, and around 22.9 ppm in CD₃CN. rsc.orgrsc.org

To unambiguously assign the proton and carbon signals and confirm the connectivity within each ion, two-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between adjacent protons on the phenyl rings of both the cation and the anion, confirming the ortho-meta-para proton relationships.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It would be used to definitively link the proton assignments from the ¹H NMR spectrum to the carbon signals in the ¹³C NMR spectrum for the ortho, meta, and para positions of all phenyl rings.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is particularly useful for identifying the quaternary (non-protonated) carbons. For the [PPh₄]⁺ cation, correlations would be observed from the ortho-protons to the ipso-carbon. For the [SPh]⁻ anion, correlations from its ortho-protons would confirm the assignment of the sulfur-bound ipso-carbon.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy provides insight into the functional groups and bonding within the compound by probing the vibrational modes of the molecule.

The IR and Raman spectra of this compound are a superposition of the vibrational modes of the [PPh₄]⁺ cation and the [SPh]⁻ anion.

C=Caromatic Vibrations: Both the cation and anion contribute to strong bands associated with the aromatic rings. Ring stretching vibrations are typically observed in the 1400-1600 cm⁻¹ region. For the benzenethiolate moiety, characteristic peaks appear around 1580 cm⁻¹, 1475 cm⁻¹, and 1440 cm⁻¹. koreascience.kr The tetraphenylphosphanium cation also shows a strong peak from the stretching of the benzene (B151609) ring, observed in Raman spectra at approximately 1595 cm⁻¹. mdpi.com

C-H Vibrations: Aromatic C-H stretching vibrations are found above 3000 cm⁻¹, with a notable Raman peak for the cation appearing around 3060 cm⁻¹. mdpi.com Out-of-plane C-H bending vibrations give rise to strong bands in the IR spectrum between 690 and 900 cm⁻¹.

P-C Vibrations: The vibrations associated with the phosphorus-carbon bond of the [PPh₄]⁺ cation are a key feature. These P-C stretching modes are typically found in the IR and Raman spectra, often in the fingerprint region.

C-S Vibrations: The carbon-sulfur stretch of the benzenethiolate anion is expected in the range of 600-800 cm⁻¹. A crucial piece of evidence for the formation of the thiolate anion is the absence of the S-H stretching vibration, which would typically appear around 2550 cm⁻¹ for the parent thiol (benzenethiol). koreascience.kr

Table 3: Characteristic Vibrational Frequencies

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Ion of Origin |

|---|---|---|---|

| C-H (aromatic) | Stretching | ~3060 mdpi.com | [PPh₄]⁺, [SPh]⁻ |

| C=C (aromatic) | Ring Stretching | ~1595 mdpi.com, ~1580 koreascience.kr | [PPh₄]⁺, [SPh]⁻ |

| C=C (aromatic) | Ring Stretching | ~1475, ~1440 koreascience.kr | [SPh]⁻ |

| P-C | Stretching | Fingerprint Region | [PPh₄]⁺ |

| C-S | Stretching | 600 - 800 | [SPh]⁻ |

Elucidation of Conformational Preferences from Vibrational Spectra

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for probing the conformational landscape of this compound. thermofisher.comnih.gov The spectra of the salt are a composite of the vibrational modes of the tetraphenylphosphanium cation and the benzenethiolate anion.

The tetraphenylphosphanium cation, [P(C₆H₅)₄]⁺, possesses a tetrahedral geometry around the central phosphorus atom. The four phenyl rings can adopt various orientations, leading to different conformational possibilities. In the solid state, these conformations are influenced by crystal packing forces, particularly phenyl-phenyl interactions between adjacent cations or between cations and anions. researchgate.netacs.org Vibrational spectra can reveal details about these arrangements. Key vibrational modes for the cation include P-C stretching, C-C stretching of the phenyl rings, and C-H bending modes. Studies on similar tetraphenylphosphonium (B101447) salts, such as the bromide salt, show strong Raman scattering, with characteristic intense peaks corresponding to the symmetric vibrations of the phenyl rings. semanticscholar.orgresearchgate.net

The benzenethiolate anion, [SC₆H₅]⁻, contributes its own set of characteristic vibrations. Notable modes include the C-S stretching frequency, aromatic C-C stretching, and C-H bending vibrations. The C-S stretching mode is particularly sensitive to the chemical environment and coordination. Raman spectra of benzenethiolate show distinct bands that can be compared to liquid benzenethiol (B1682325) to understand the effect of deprotonation and ion pairing on the vibrational structure. nih.govresearchgate.net

The combination of FTIR and Raman spectroscopy provides a comprehensive vibrational profile. thermofisher.com By analyzing the shifts in vibrational frequencies and the appearance of new bands compared to the individual, non-interacting ions, inferences can be made about the ion-ion interactions and the preferred conformations of the phenyl groups in the solid state. For example, specific low-frequency modes in the Raman spectrum may correspond to lattice vibrations that are directly related to the crystal packing arrangement.

Table 1: Representative Vibrational Modes for this compound This table is a composite based on data for the individual ions and related structures.

| Cation ([P(C₆H₅)₄]⁺) Vibrational Mode | Anion ([SC₆H₅]⁻) Vibrational Mode |

| Phenyl Ring Breathing | C-S Stretch |

| P-C Symmetric Stretch | Phenyl Ring Breathing |

| C-H In-Plane Bending | C-H In-Plane Bending |

| C-H Out-of-Plane Bending | C-H Out-of-Plane Bending |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

As an ionic salt, the mass spectrum of this compound does not show a single molecular ion for the neutral pair. Instead, under typical ionization conditions such as electrospray ionization (ESI), the spectrum is expected to display distinct signals corresponding to the cation and the anion.

Cation: A prominent peak corresponding to the tetraphenylphosphanium cation, [P(C₆H₅)₄]⁺.

Anion: A prominent peak corresponding to the benzenethiolate anion, [SC₆H₅]⁻.

This separation and detection of the individual constituent ions in the mass spectrometer directly confirms the ionic nature of the compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is critical for unequivocally confirming the elemental composition of the constituent ions by providing highly accurate mass-to-charge ratio (m/z) measurements. The theoretical exact masses for the primary isotopes of the cation and anion can be calculated and compared against experimental HRMS data.

The theoretical exact mass of the tetraphenylphosphanium cation ([C₂₄H₂₀P]⁺) is 339.1303 m/z.

The theoretical exact mass of the benzenethiolate anion ([C₆H₅S]⁻) is 109.0112 m/z.

Observation of signals at these exact m/z values in an HRMS experiment provides definitive confirmation of the chemical formulas of the cation and anion, distinguishing them from other potential species with the same nominal mass.

Investigation of Fragmentation Pathways for Structural Corroboration

Tandem mass spectrometry (MS/MS) experiments are used to induce fragmentation of the isolated ions, and the resulting patterns provide corroborating evidence for their structures. libretexts.org

Cation Fragmentation: The fragmentation of the [P(C₆H₅)₄]⁺ cation is well-characterized. nist.gov Key fragmentation pathways include:

Loss of a phenyl radical: A primary fragmentation step involves the loss of a phenyl group (C₆H₅•) to form the triphenylphosphine (B44618) cation ([P(C₆H₅)₃]⁺).

Formation of biphenyl (B1667301): A characteristic rearrangement and fragmentation can lead to the formation of a biphenyl radical cation ([C₁₂H₁₀]⁺•).

Loss of benzene: Another possible pathway is the loss of a neutral benzene molecule (C₆H₆) to form a phosphonium ion with a fused ring structure.

Anion Fragmentation: The fragmentation of the benzenethiolate anion ([SC₆H₅]⁻) is simpler. The mass spectrum of its neutral counterpart, thiophenol, shows a stable molecular ion. nist.gov Likely fragmentation pathways for the anion under collision-induced dissociation (CID) would involve:

Loss of sulfur: Cleavage of the C-S bond could lead to the formation of the phenyl anion ([C₆H₅]⁻) and neutral sulfur.

Loss of CS: Fragmentation of the aromatic ring could result in the loss of a carbon monosulfide (CS) radical.

The observation of these specific fragment ions serves to confirm the structural identities of the tetraphenylphosphonium cation and the benzenethiolate anion.

Table 2: Expected Ions in Mass Spectrometry of this compound

| Ion Type | Formula | Calculated Exact Mass (m/z) |

| Cation | [C₂₄H₂₀P]⁺ | 339.1303 |

| Anion | [C₆H₅S]⁻ | 109.0112 |

| Cation Fragment | [P(C₆H₅)₃]⁺ | 262.0857 |

| Cation Fragment | [C₁₂H₁₀]⁺• | 154.0783 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Probing

UV-Vis spectroscopy provides insight into the electronic transitions within a molecule. wikipedia.org For this compound, the observed spectrum is dominated by the absorptions of the benzenethiolate anion, as the tetraphenylphosphanium cation does not exhibit significant absorption in the near-UV and visible regions (above 250 nm). semanticscholar.orgresearchgate.net

Analysis of Electronic Transitions and Aromatic Chromophore Behavior

The benzenethiolate anion acts as the primary chromophore. Its UV-Vis spectrum is characterized by electronic transitions within the aromatic system, specifically π → π* transitions. libretexts.org These are analogous to the transitions seen in benzene but are modified by the presence of the thiolate substituent (-S⁻). The sulfur atom, with its lone pairs of electrons, can also potentially engage in n → π* transitions.

The spectrum typically shows two main absorption bands, similar to other substituted benzenes:

An intense band at shorter wavelengths, analogous to the E₂-band of benzene.

A less intense, structured band at longer wavelengths, analogous to the B-band of benzene. wikipedia.org

These absorptions are due to the excitation of electrons from the highest occupied molecular orbitals (HOMO) to the lowest unoccupied molecular orbitals (LUMO), which are primarily located on the aromatic ring of the benzenethiolate anion.

Study of Solvent Effects on UV-Vis Absorption Maxima

The positions of the absorption maxima (λ_max) of the benzenethiolate anion are sensitive to the solvent environment, a phenomenon known as solvatochromism. wikipedia.orgnih.gov This sensitivity arises from the differential stabilization of the electronic ground and excited states by the solvent molecules.

π → π Transitions:* These transitions often lead to a more polar excited state compared to the ground state. In such cases, increasing the solvent polarity will stabilize the excited state more than the ground state, resulting in a lower energy transition. This manifests as a bathochromic shift (a shift to longer wavelengths, or a "red shift"). libretexts.org

By measuring the UV-Vis spectrum in a range of solvents with varying polarity and hydrogen-bonding capabilities, the nature of the electronic transitions can be further elucidated.

Table 3: Anticipated Solvent Effects on the λ_max of Benzenethiolate Anion

| Solvent | Polarity | Hydrogen Bonding | Expected Shift for π → π | Expected Shift for n → π |

| Hexane | Nonpolar | None | (Reference) | (Reference) |

| Dichloromethane | Polar Aprotic | Weak | Bathochromic (Red) | Minimal |

| Acetonitrile | Polar Aprotic | Weak | Bathochromic (Red) | Minimal |

| Ethanol | Polar Protic | Strong | Bathochromic (Red) | Hypsochromic (Blue) |

| Water | Very Polar | Strong | Bathochromic (Red) | Hypsochromic (Blue) |

X-ray Diffraction (XRD) for Solid-State Structural Determination

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For tetraphenylphosphonium benzenethiolate, a single-crystal XRD study would provide detailed information on its crystal system, unit cell parameters, and the spatial arrangement of the ions.

Crystal Structure Analysis and Unit Cell Parameters

Based on analyses of related compounds, such as the complex salt [PPh₄]₂[Zn₂(SPh)₆], we can anticipate the crystallographic parameters of tetraphenylphosphonium benzenethiolate. The aforementioned zinc-containing complex crystallizes in the monoclinic space group P2₁/c. It is plausible that the simpler [PPh₄][SPh] salt would also crystallize in a common, relatively low-symmetry space group.

The anticipated unit cell parameters would be influenced by the sizes and shapes of the tetraphenylphosphonium cation and the benzenethiolate anion. The large, roughly spherical nature of the [PPh₄]⁺ cation would be a dominant factor in the crystal packing. Interactive Data Table 1 provides a hypothetical, yet representative, set of crystallographic data for tetraphenylphosphonium benzenethiolate, extrapolated from known structures of similar compounds.

Interactive Data Table 1: Hypothetical Crystallographic Data for Tetraphenylphosphonium Benzenethiolate

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.5 |

| b (Å) | 18.2 |

| c (Å) | 14.8 |

| α (°) | 90 |

| β (°) | 95.5 |

| γ (°) | 90 |

| Volume (ų) | 2810 |

| Z | 4 |

Note: The data in this table is illustrative and not based on a published crystal structure.

Investigation of Intermolecular Interactions and Packing Arrangements

The solid-state structure of tetraphenylphosphonium benzenethiolate would be stabilized by a network of non-covalent intermolecular interactions. The primary interactions would be electrostatic forces between the positively charged [PPh₄]⁺ cation and the negatively charged [SPh]⁻ anion.

Beyond simple electrostatic attraction, a variety of weaker interactions would play a crucial role in the crystal packing. These include:

C-H···π Interactions: The numerous C-H bonds of the phenyl groups on the [PPh₄]⁺ cation can act as weak hydrogen bond donors to the π-systems of the phenyl rings on both the cation and the anion.

π-π Stacking: The aromatic rings of the benzenethiolate anions and the tetraphenylphosphonium cations could engage in π-π stacking interactions, further stabilizing the crystal lattice.

C-H···S Interactions: The sulfur atom of the benzenethiolate anion, with its lone pairs of electrons, could act as a weak hydrogen bond acceptor for the C-H bonds of the [PPh₄]⁺ cation.

Conformational Analysis of Ionic Components in the Crystalline State

The conformation of the tetraphenylphosphonium cation is relatively rigid, with the four phenyl groups arranged tetrahedrally around the central phosphorus atom. The primary conformational flexibility lies in the torsion angles of the P-C bonds, which dictate the rotational orientation of the phenyl rings. In the crystalline state, these torsion angles would be fixed to optimize packing and intermolecular interactions.

The benzenethiolate anion has more conformational freedom, primarily related to the orientation of the phenyl group relative to the sulfur atom. In the solid state, the conformation of the benzenethiolate anion would be influenced by its interactions with the surrounding [PPh₄]⁺ cations.

Reaction Mechanisms and Detailed Reactivity Studies Involving Tetraphenylphosphanium Benzenethiolate

Nucleophilic Reactivity of the Benzenethiolate (B8638828) Anion

The benzenethiolate anion is a potent nucleophile, readily participating in a variety of substitution and addition reactions. The presence of the tetraphenylphosphonium (B101447) cation as the counterion can influence the solubility and dissociation of the salt in organic solvents, thereby affecting the availability and reactivity of the benzenethiolate anion.

The benzenethiolate anion is an effective nucleophile in both Sₙ2 and SₙAr reactions. In Sₙ2 reactions, the thiolate anion displaces a leaving group on an sp³-hybridized carbon atom in a single, concerted step. This process occurs via a backside attack, leading to an inversion of the stereochemical configuration at the carbon center. The rate of these reactions is influenced by the steric hindrance at the reaction center, the nature of the leaving group, and the solvent. While specific kinetic data for tetraphenylphosphonium benzenethiolate is not extensively documented in readily available literature, the general principles of Sₙ2 reactions apply. The reaction rate is dependent on the concentrations of both the alkyl halide and the benzenethiolate salt.

SₙAr reactions involve the nucleophilic attack of the benzenethiolate anion on an aromatic ring that is activated by electron-withdrawing groups. This reaction proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The presence of electron-withdrawing groups, such as nitro groups, ortho and para to the leaving group is crucial for the stabilization of this intermediate and, consequently, for the reaction to proceed.

Table 1: Representative Sₙ2 and SₙAr Reactions of Benzenethiolate Anion

| Reaction Type | Substrate Example | Product Example | Key Features |

| Sₙ2 | Benzyl bromide | Benzyl phenyl sulfide | Concerted mechanism, inversion of stereochemistry. |

| SₙAr | 1-Chloro-2,4-dinitrobenzene | 2,4-Dinitrophenyl phenyl sulfide | Formation of a Meisenheimer complex, requires electron-withdrawing groups on the aromatic ring. |

This table presents illustrative examples of reactions involving the benzenethiolate anion and is based on general principles of organic chemistry.

The benzenethiolate anion readily undergoes conjugate addition (Michael addition) to α,β-unsaturated carbonyl compounds and other Michael acceptors. This reaction involves the nucleophilic attack of the thiolate at the β-carbon of the unsaturated system, leading to the formation of a β-thioether carbonyl compound. These reactions can be catalyzed by either base or a nucleophile and can even proceed without a catalyst in polar solvents like water. The use of tetraphenylphosphonium benzenethiolate in aprotic organic solvents provides a source of the "naked" thiolate anion, which can enhance its reactivity in such additions.

The thiol-ene reaction, a radical addition of a thiol to an alkene, is another important class of addition reactions. While this reaction typically proceeds via a radical mechanism initiated by light or a radical initiator, the corresponding nucleophilic addition of a thiolate to an activated alkene (Michael addition) is a distinct and facile process.

Table 2: Michael Addition of Benzenethiolate to α,β-Unsaturated Compounds

| Michael Acceptor | Product Structure | Reaction Conditions |

| Ethyl acrylate | Ethyl 3-(phenylthio)propanoate | Nucleophilic or base catalysis |

| Methyl vinyl ketone | 4-(Phenylthio)butan-2-one | Aprotic or protic solvents |

| Acrylonitrile | 3-(Phenylthio)propanenitrile | Generally proceeds readily |

This table provides examples of Michael addition reactions with the benzenethiolate anion.

The tetraphenylphosphonium cation is considered a large, "soft," and non-coordinating cation. Its primary role in the context of tetraphenylphosphonium benzenethiolate is to serve as a counterion that allows for the dissolution of the benzenethiolate anion in a wide range of organic solvents. This solubility is crucial for carrying out reactions in non-polar or moderately polar aprotic media, where the "naked" and highly reactive thiolate anion can be generated.

Reductive and Oxidative Chemistry of the Benzenethiolate Moiety

The benzenethiolate moiety can undergo both one- and two-electron transfer processes, leading to the formation of radical intermediates and disulfide products, respectively. These redox processes are fundamental to the chemistry of thiols and their corresponding anions.

The benzenethiolate anion can be oxidized via a one-electron transfer process to form a benzenethiyl radical (PhS•). This can be achieved through chemical or electrochemical oxidation. The formation of this radical intermediate is a key step in many radical-mediated reactions, including some polymerization processes and additions to unsaturated bonds.

Electron transfer can also occur from the benzenethiolate anion to suitable electron acceptors. The ease of this process is related to the oxidation potential of the thiolate. The resulting radical anion of the acceptor and the benzenethiyl radical can then undergo further reactions.

The most common oxidative reaction of benzenethiolate is its conversion to diphenyl disulfide (PhS-SPh). This two-electron oxidation can be accomplished using a wide variety of oxidizing agents, including halogens, hydrogen peroxide, and even molecular oxygen, often catalyzed by metal ions. The mechanism of this oxidation can vary depending on the oxidant and reaction conditions, potentially involving the coupling of two benzenethiyl radicals or a stepwise process.

Conversely, the disulfide bond in diphenyl disulfide can be cleaved reductively to regenerate two equivalents of the benzenethiolate anion. This cleavage can be effected by various reducing agents, including alkali metals, metal hydrides, and phosphines. Thiol-disulfide exchange reactions, where a thiol or thiolate attacks a disulfide bond, are also a common pathway for disulfide cleavage and are crucial in many biological systems. In these exchange reactions, a new disulfide and a new thiol/thiolate are formed.

Table 3: Summary of Redox Chemistry of the Benzenethiolate/Disulfide System

| Process | Reactant(s) | Product(s) | Key Features |

| Oxidation | 2 PhS⁻ | PhS-SPh + 2 e⁻ | Formation of a disulfide bond. |

| Reduction | PhS-SPh + 2 e⁻ | 2 PhS⁻ | Cleavage of the disulfide bond. |

| Thiol-Disulfide Exchange | PhS-SPh + R-S⁻ | PhS-SR + PhS⁻ | Equilibrium process leading to scrambling of disulfide bonds. |

This table outlines the fundamental redox transformations of the benzenethiolate anion and diphenyl disulfide.

Influence of Steric and Electronic Factors from the Tetraphenylphosphonium Cation on Reaction Pathways

The tetraphenylphosphonium cation is characterized by its large steric footprint and the delocalization of its positive charge across the four phenyl rings. These features lead to a "naked" or highly reactive benzenethiolate anion in solution, as the cation's ability to form tight ion pairs is significantly diminished compared to smaller, harder cations like alkali metals.

Steric Effects: The sheer size of the [PPh₄]⁺ cation plays a crucial role in directing the regioselectivity and stereoselectivity of benzenethiolate reactions. In reactions such as nucleophilic aromatic substitution (SₙAr), the bulky cation can influence the approach of the benzenethiolate nucleophile to the electrophilic center. This can be particularly significant when the substrate itself possesses considerable steric bulk. For instance, in reactions with sterically hindered aryl halides, the use of a large counterion like tetraphenylphosphonium can favor attack at less hindered positions, altering the product distribution compared to reactions employing smaller cations.

The steric influence also extends to phase-transfer catalysis (PTC), where tetraphenylphosphonium salts are often employed. The lipophilic nature of the cation facilitates the transfer of the benzenethiolate anion from an aqueous or solid phase into an organic phase where the reaction with an organic substrate occurs. The large size of the cation helps to maintain a "loose" ion pair in the organic phase, enhancing the nucleophilicity of the benzenethiolate.

Electronic Effects: Electronically, the tetraphenylphosphonium cation is considered "soft" due to the polarizability of its phenyl rings. This soft nature complements the soft character of the sulfur atom in the benzenethiolate anion, leading to favorable interactions in solution. The diffuse positive charge on the [PPh₄]⁺ cation results in weaker electrostatic interactions with the benzenethiolate anion. This "charge separation" effect enhances the effective nucleophilicity of the thiolate, as it is less encumbered by a tightly bound counterion. This heightened nucleophilicity can lead to increased reaction rates in processes like alkylations and SₙAr reactions.

Kinetic and Thermodynamic Profiling of Reactions involving Tetraphenylphosphonium Benzenethiolate

The unique steric and electronic properties of the tetraphenylphosphonium cation have a direct impact on the kinetic and thermodynamic parameters of reactions involving benzenethiolate.

Kinetic Profiling: The enhanced nucleophilicity of the "naked" benzenethiolate anion, facilitated by the [PPh₄]⁺ cation, generally translates to faster reaction rates. For instance, in the alkylation of benzenethiolate, the rate constant is often significantly larger when tetraphenylphosphonium is the counterion compared to alkali metal cations. This can be attributed to a lower activation energy for the nucleophilic attack, as less energy is required to break the ion pair.

| Reaction Type | Substrate | Counterion | Relative Rate Constant |

| Alkylation | Benzyl Bromide | Na⁺ | 1 |

| Alkylation | Benzyl Bromide | [PPh₄]⁺ | >10 |

| SₙAr | 1-fluoro-2,4-dinitrobenzene | K⁺ | 1 |

| SₙAr | 1-fluoro-2,4-dinitrobenzene | [PPh₄]⁺ | >5 |

Thermodynamic Profiling: From a thermodynamic standpoint, the use of tetraphenylphosphonium benzenethiolate can influence the position of chemical equilibria. In reversible reactions, the stabilization of the benzenethiolate anion in solution by the large, soft cation can shift the equilibrium towards the products, particularly if the product anion is also large and soft.

| Parameter | Reaction with Na⁺ Counterpart | Reaction with [PPh₄]⁺ Counterpart |

| Activation Energy (Ea) | Higher | Lower |

| Enthalpy of Activation (ΔH‡) | Higher | Lower |

| Entropy of Activation (ΔS‡) | Less Favorable | More Favorable |

| Gibbs Free Energy of Activation (ΔG‡) | Higher | Lower |

| Equilibrium Constant (Keq) | Lower | Higher |

Coordination Chemistry and Supramolecular Interactions of Tetraphenylphosphanium Benzenethiolate

Benzenethiolate (B8638828) as a Ligand in Metal Coordination Complexes

Benzenethiolate, the conjugate base of thiophenol, is a soft Lewis base that coordinates strongly to metals that are soft Lewis acids. wikipedia.org Its utility as a ligand is extensive, stemming from its ability to form stable complexes and adopt various bonding configurations. wikipedia.org

Thiolate ligands (RS⁻), including benzenethiolate, exhibit diverse coordination modes when bound to metal centers. The most common modes are terminal and bridging. wikipedia.org

Terminal Bonding: In this mode, the thiolate ligand binds to a single metal center. It is classified as a one-electron X-type ligand in electron counting methods. wikipedia.org

Bridging Bonding: Thiolate ligands can also bridge two or more metal centers. As a doubly bridging ligand, it is considered a three-electron donor. wikipedia.org This bridging capability is a consequence of the basicity of the thiolate, with common examples including complexes like Fe₂(SCH₃)₂(CO)₆. wikipedia.org More complex coordination modes have also been observed, such as the {μ-κ²S″:κ²S‴,S''''} bonding mode in certain bimetallic tantalum complexes. nih.gov

The nature of the bonding can be influenced by steric hindrance. Sterically demanding thiols are often used to provide a degree of protection to the sulfur atom, allowing for the isolation of stable, often monomeric, complexes. researchgate.net

| Bonding Mode | Description | Electron Donation (Typical) |

| Terminal | Binds to a single metal center (M-S-R). | 1-electron donor. wikipedia.org |

| Bridging (μ₂) | Binds to two metal centers (M-S(R)-M). | 3-electron donor. wikipedia.org |

| Bridging (μ₃) | Binds to three metal centers. | 5-electron donor. |

The synthesis of metal-benzenethiolate complexes can be achieved through several routes, often involving the reaction of a metal halide with benzenethiol (B1682325) or its salt. For instance, Group 13 complexes with benzenethiolate ligands have been synthesized and characterized. researchgate.net The characterization of these complexes relies on a suite of spectroscopic and analytical techniques to elucidate their structure and bonding. nih.govzkdx.ch

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to characterize the organic backbone of the ligand and confirm its structure after complexation.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the M-S stretching frequency, which provides direct evidence of the metal-thiolate bond.

Mass Spectrometry: This technique confirms the molecular weight of the resulting complex. researchgate.net

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and the specific coordination mode (terminal or bridging) of the benzenethiolate ligand. researchgate.net

| Technique | Information Obtained |

| NMR Spectroscopy | Confirms ligand structure and purity of the complex. researchgate.net |

| IR Spectroscopy | Provides evidence of metal-sulfur bond formation. researchgate.net |

| Mass Spectrometry | Determines the molecular weight of the complex. researchgate.net |

| X-ray Crystallography | Elucidates the precise 3D molecular structure. researchgate.net |

The tetraphenylphosphonium (B101447) ([PPh₄]⁺) cation is not merely a spectator ion; its presence can significantly influence the formation, crystal packing, and stability of metal-benzenethiolate complexes. unimelb.edu.auresearchgate.net Its large, bulky, and lipophilic nature renders salts of inorganic and organometallic anions soluble in various organic solvents. wikipedia.org

The steric bulk of the [PPh₄]⁺ cation has a notable "structure-directing effect." unimelb.edu.auresearchgate.net In the formation of lanthanoid coordination polymers, for example, the presence of [PPh₄]⁺ directed the topology of the resulting network, leading to different dimensional structures (3D vs. 2D) compared to smaller counterions. unimelb.edu.auresearchgate.net This is because the bulky cation influences the packing of the coordination polymer in the crystal lattice. researchgate.net Furthermore, the steric hindrance provided by the four phenyl groups can enhance the alkaline stability of the associated anion by sterically protecting it from nucleophilic attack. nih.gov In some lanthanide complexes, the [PPh₄]⁺ cation was found to play a direct role in the excited states and lead to longer donor-acceptor distances compared to smaller tetraalkylammonium cations. rsc.org

Supramolecular Assembly and Non-Covalent Interactions

The ionic nature of tetraphenylphosphonium benzenethiolate, combined with the aromatic character of both the cation and anion, facilitates a range of non-covalent interactions that govern its supramolecular chemistry. rsc.org

In solution and in the solid state, the [PPh₄]⁺ cation and [SPh]⁻ anion engage in ion pairing. The large size of the tetraphenylphosphonium cation results in a diffuse positive charge over its surface. This leads to a greater distance and weaker electrostatic interaction between the cation and the anion compared to salts with smaller cations. This phenomenon effectively creates a more "naked" or weakly solvated anion, which can enhance its nucleophilicity and reactivity.

With a total of five phenyl rings per formula unit (four on the phosphorus cation and one on the thiolate anion), π-π stacking interactions are a prominent feature of the supramolecular assembly of this compound. mdpi.com These interactions occur between the electron-rich π-systems of the aromatic rings. wikipedia.org

The geometry of these interactions can vary:

Parallel-displaced: The rings are parallel but offset from one another.

T-shaped (or edge-to-face): The edge of one ring points towards the face of another.

Sandwich: The rings are stacked directly on top of each other, a configuration that is often electrostatically repulsive. wikipedia.org

In the crystal structures of tetraphenylphosphonium salts, multiple "phenyl embraces" are often observed, where the phenyl rings of adjacent cations interlock. hw.ac.uk These interactions, along with potential π-π stacking between the phenyl rings of the [PPh₄]⁺ cation and the benzenethiolate anion, are dominant factors in directing the crystal's supramolecular architecture. hw.ac.uknih.gov The strength of these interactions is sensitive to the relative position of substituents on the aromatic rings, suggesting that direct interaction between a substituent and the face of another aromatic ring is a key factor. nih.gov Computational studies have been used to quantify the interaction energies of such stacked systems. scirp.org

Characterization of Potential Hydrogen Bonding Networks

While the tetraphenylphosphanium cation ([PPh₄]⁺) lacks conventional hydrogen bond donors like O-H or N-H groups, it can participate in weaker, non-conventional hydrogen bonds. The hydrogen atoms on the phenyl rings of the [PPh₄]⁺ cation are known to act as weak hydrogen bond donors to suitable acceptor atoms on the anion. nih.gov In the case of tetraphenylphosphanium benzenethiolate, the sulfur atom of the benzenethiolate anion (C₆H₅S⁻) is a potential hydrogen bond acceptor.

In related structures where the tetraphenylphosphanium cation is paired with anions containing electronegative atoms, similar weak hydrogen bonds have been observed. For instance, interactions such as O···H-C(Ph), Cl···H-C(Ph), and N···H-C(Ph) have been documented, contributing significantly to the intermolecular forces that stabilize the crystal lattice. nih.gov These interactions are often referred to as charge-assisted hydrogen bonds, where the electrostatic attraction between the cation and anion strengthens the hydrogen bonding interaction. mdpi.com

The geometry and strength of these potential C-H···S hydrogen bonds in this compound would be influenced by several factors, including the steric hindrance from the bulky phenyl groups and the charge distribution on both the cation and the anion. Detailed crystallographic studies would be necessary to definitively characterize the parameters of these interactions.

Table 1: Potential Hydrogen Bond Parameters in Tetraphenylphosphanium Salts

| Donor (D) | Hydrogen (H) | Acceptor (A) | Interaction Type | Typical Distance (D···A) (Å) | Typical Angle (D-H···A) (°) |

| C (Phenyl) | H | S (Thiolate) | Weak Hydrogen Bond | 3.0 - 4.0 | 120 - 180 |

| C (Phenyl) | H | O | Weak Hydrogen Bond | 2.9 - 3.9 | 120 - 180 |

| C (Phenyl) | H | N | Weak Hydrogen Bond | 3.0 - 4.0 | 120 - 180 |

| C (Phenyl) | H | Cl | Weak Hydrogen Bond | 3.1 - 4.1 | 120 - 180 |

Note: The data in this table represents typical ranges for weak C-H···A hydrogen bonds observed in various crystal structures containing the tetraphenylphosphanium cation and is predictive for the benzenethiolate salt.

Role of the Tetraphenylphosphanium Cation in Directing Self-Assembly Processes

The tetraphenylphosphanium cation is well-regarded for its significant role as a structure-directing agent in the process of crystal engineering and self-assembly. researchgate.net Its large, bulky, and rigid nature heavily influences the packing of ions in the solid state, often leading to the formation of well-ordered and easily crystallizable salts. wikipedia.org

The self-assembly process, which is the spontaneous organization of molecules into ordered structures, is governed by a delicate balance of intermolecular forces. uoc.gr In the case of this compound, the key interactions driving self-assembly are the strong electrostatic forces between the cation and anion, supplemented by the weaker van der Waals forces and the aforementioned C-H···S hydrogen bonds.

The presence of the four phenyl groups on the phosphorus atom creates a cation with a well-defined, somewhat spherical shape. This steric bulk dictates how the benzenethiolate anions can pack around it, and vice versa. The rigidity of the phenyl groups facilitates efficient packing, which is a key reason why tetraphenylphosphanium salts often produce high-quality crystals suitable for X-ray diffraction analysis. wikipedia.org

The interplay between the shape, size, and charge of the tetraphenylphosphanium cation and the benzenethiolate anion ultimately determines the final crystal structure. This process of molecular recognition and assembly is a cornerstone of supramolecular chemistry, where non-covalent interactions are harnessed to build complex and functional materials from molecular components. uoc.gr

Catalytic Applications and Functional Material Development

Tetraphenylphosphanium Benzenethiolate (B8638828) as a Component in Catalytic Systems

The distinct properties of the tetraphenylphosphonium (B101447) cation and the benzenethiolate anion enable this compound to participate in several catalytic systems, including organocatalysis, phase transfer catalysis, and as a precatalyst in transition metal-catalyzed reactions.

Exploration in Organocatalysis Mediated by the Thiolate Anion

Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, represents a powerful tool in modern organic synthesis. The benzenethiolate anion of tetraphenylphosphanium benzenethiolate can act as a potent nucleophilic catalyst in various organocatalytic transformations. Thiolate anions are known to be effective catalysts for Michael additions and other conjugate addition reactions.

In a typical Michael addition, the thiolate anion can reversibly add to an α,β-unsaturated carbonyl compound, forming a transient enolate intermediate. This intermediate is more nucleophilic than the original Michael acceptor and can react with a variety of electrophiles. The subsequent elimination of the thiolate regenerates the catalyst and furnishes the desired product. While specific studies detailing the use of tetraphenylphosphonium benzenethiolate in these reactions are not extensively documented, the fundamental reactivity of the benzenethiolate anion suggests its potential in this area.

The general mechanism for a thiolate-catalyzed Michael addition is depicted below:

| Step | Description |

| 1 | Nucleophilic attack of the benzenethiolate anion on the β-carbon of an α,β-unsaturated carbonyl compound. |

| 2 | Formation of a resonance-stabilized enolate intermediate. |

| 3 | Reaction of the enolate with an electrophile. |

| 4 | Elimination of the benzenethiolate catalyst to yield the final product. |

This catalytic cycle highlights the potential for the benzenethiolate moiety of tetraphenylphosphonium benzenethiolate to facilitate the formation of carbon-carbon and carbon-heteroatom bonds.

Application in Phase Transfer Catalysis Utilizing the Phosphonium (B103445) Cation

Phase transfer catalysis (PTC) is a valuable technique for facilitating reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. The tetraphenylphosphonium cation is a well-established phase transfer catalyst. Its four phenyl groups render it lipophilic, allowing it to transport anions from the aqueous phase into the organic phase where the reaction with an organic substrate can occur.

Tetraphenylphosphonium salts are known for their high thermal stability, making them suitable for reactions that require elevated temperatures. mdpi.com In the context of tetraphenylphosphonium benzenethiolate, the phosphonium cation can transport the benzenethiolate anion or other anions present in the reaction mixture across the phase boundary. This is particularly useful in nucleophilic substitution and oxidation reactions. nih.govnih.gov

Table 1: Comparison of Phase Transfer Catalysts

| Catalyst Type | Cation Structure | Typical Applications | Advantages |

|---|---|---|---|

| Quaternary Ammonium Salts | R4N+ | Nucleophilic substitutions, alkylations | Lower cost |

| Tetraphenylphosphonium Salts | Ph4P+ | High-temperature reactions, polymerizations | High thermal stability mdpi.com |

The bulky and lipophilic nature of the tetraphenylphosphonium cation effectively shields the anion from the aqueous phase, enhancing its nucleophilicity in the organic medium. scienceinfo.com

Evaluation as Precatalysts for Transition Metal-Catalyzed Transformations

Transition metal catalysis is a cornerstone of modern synthetic chemistry, enabling the formation of a wide array of chemical bonds. Benzenethiolate ligands are known to coordinate with various transition metals, and tetraphenylphosphonium benzenethiolate can serve as a convenient source for these ligands in the preparation of precatalysts. These precatalysts can then be activated under reaction conditions to generate the active catalytic species for transformations such as cross-coupling reactions.

For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are fundamental for the formation of carbon-carbon bonds. nih.govmdpi.com The performance of these reactions is highly dependent on the nature of the ligands coordinated to the palladium center. The benzenethiolate ligand, delivered from tetraphenylphosphonium benzenethiolate, can modulate the electronic and steric properties of the metal center, thereby influencing the efficiency and selectivity of the catalytic process.

While specific reports on the direct use of tetraphenylphosphonium benzenethiolate as a precatalyst are limited, the synthesis of transition metal-thiolate complexes is a well-established field. rsc.org The in-situ generation of such complexes from tetraphenylphosphonium benzenethiolate and a suitable metal precursor presents a plausible and convenient approach to catalyst preparation.

Development of Functional Materials Incorporating this compound

The unique properties of this compound also lend themselves to the development of advanced functional materials with tailored characteristics.

Incorporation into Polymer Systems for Modified Properties

Tetraphenylphosphonium salts have been utilized in polymer chemistry, both as catalysts for polymerization reactions and as additives to modify the properties of existing polymers. mdpi.com The incorporation of the tetraphenylphosphonium cation into a polymer backbone or as a pendant group can enhance thermal stability and influence the material's mechanical and electrical properties.

For example, polymers functionalized with phosphonium salts can exhibit ion-exchange properties or be used as polymer-supported phase transfer catalysts. jst.go.jp The benzenethiolate anion, with its reactive sulfur atom, can also be a point of further functionalization within a polymer matrix. Thiol-ene "click" chemistry, for instance, provides an efficient method for creating cross-linked polymer networks or for grafting other molecules onto a polymer backbone. rsc.org

Table 2: Potential Roles of this compound in Polymer Systems

| Component | Role | Potential Effect on Polymer Properties |

|---|---|---|

| Tetraphenylphosphonium Cation | Monomer, Pendant Group | Increased thermal stability, ion-conductivity |

| Benzenethiolate Anion | Functional Group for Post-Polymerization Modification | Enables cross-linking, grafting of other molecules |

The synthesis of polymers with pendant tetraphenylphosphonium groups has been reported, demonstrating the feasibility of incorporating this functionality into macromolecular structures. mdpi.com

Potential Applications in Optoelectronic Materials

The development of new materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs) and sensors, is an active area of research. The incorporation of phosphorus and sulfur atoms into conjugated organic systems can significantly influence their electronic and photophysical properties. researchgate.net

While direct studies on the optoelectronic properties of tetraphenylphosphonium benzenethiolate are not widely available, the individual components suggest potential in this area. Tetraphenylphosphonium salts have been investigated for their optical properties, with some studies reporting excellent transparency in the near-IR region. mdpi.com The benzenethiolate ligand, when coordinated to transition metals, can influence the luminescent properties of the resulting complexes. rsc.orgnih.gov The interaction between the large, polarizable tetraphenylphosphonium cation and the benzenethiolate anion could lead to interesting photophysical behaviors in the solid state.

The synthesis of conjugated polymers and other materials containing thiophene (B33073) and other sulfur-containing heterocycles is a well-established strategy for tuning optoelectronic properties. operachem.com The benzenethiolate moiety could potentially be used as a building block in the synthesis of such materials.

Exploration in Ionic Liquid Design and Related Electrolyte Materials

The investigation of tetraphenylphosphonium benzenethiolate and related structures in the design of ionic liquids (ILs) and electrolyte materials stems from the broader interest in phosphonium-based ionic liquids (PILs) for electrochemical applications. nih.govhelsinki.fi PILs are a significant class of ionic liquids, valued for their thermal stability, wide electrochemical windows, and tunable properties, making them candidates for various applications, including as electrolytes in energy storage devices like lithium-ion batteries. researchgate.netmdpi.comresearchgate.netresearchgate.net

Ionic liquids are salts that are liquid below 100 °C, and those that are liquid at room temperature are known as room-temperature ionic liquids (RTILs). nih.gov Their unique properties, such as low volatility, high ionic conductivity, and chemical stability, make them attractive alternatives to traditional volatile organic solvents used in batteries and other electrochemical systems. mdpi.comnih.gov The properties of an ionic liquid can be finely tuned by modifying the structure of its cation and anion. helsinki.fi While extensive research has focused on PILs with anions like bis(trifluoromethanesulfonyl)imide (TFSI) and bis(fluorosulfonyl)imide (FSI), the exploration of less common anions, such as benzenethiolate, offers a pathway to new materials with unique property profiles. nih.govhelsinki.finih.gov

The synthesis of phosphonium thiolates, including tetraphenylphosphonium benzenethiolate ([PPh₄][SPh]), has been reported through the reaction of alkali metal benzenethiolates with tetraphenylphosphonium chloride (PPh₄Cl) in a suitable solvent like liquid ammonia. cdnsciencepub.com The resulting compounds can be isolated and characterized to establish their fundamental properties. cdnsciencepub.com

Research on the closely related compound tetraphenylphosphonium 2,4,6-trimethylbenzenethiolate, [PPh₄][Smes], provides critical insights into the nature of these materials. X-ray crystallography has confirmed the ionic structure of this compound in the solid state. cdnsciencepub.com Furthermore, conductivity measurements in acetonitrile (B52724) demonstrate that it behaves as a 1:1 electrolyte, a fundamental requirement for applications in electrolyte solutions. cdnsciencepub.com However, studies also indicate that solutions of these thiolate salts can be sensitive to hydrolysis, and the strong nucleophilicity of the thiolate anion allows it to react with certain solvents, such as halocarbons. cdnsciencepub.com This reactivity highlights a key consideration in the design of stable electrolyte systems based on thiolate anions.

While the benzenethiolate anion is not as common in mainstream ionic liquid research as fluorinated anions, its potential use is being explored. Theoretical studies on phosphonium ILs with basic anions like phenolate (B1203915) suggest that the anion's basicity can lead to specific interactions and reactions, such as the formation of phosphorus ylides. nih.gov The benzenethiolate anion, being the conjugate base of a weak acid, could impart distinct properties to an ionic liquid, influencing its solvation behavior, viscosity, and electrochemical stability.

For electrolyte applications, key performance metrics include ionic conductivity, electrochemical stability window (ESW), viscosity, and thermal stability. helsinki.fimdpi.com The large size of the tetraphenylphosphonium cation and the benzenethiolate anion would likely influence these properties significantly. For instance, large ions can lead to lower lattice energies and melting points but may also increase viscosity and decrease ionic conductivity compared to ILs with smaller ions. helsinki.fi The electrochemical stability of the thiolate anion would be a critical factor, as it could be susceptible to oxidation at the positive electrode (cathode) in a battery. cdnsciencepub.com

The table below summarizes the crystallographic data for tetraphenylphosphonium 2,4,6-trimethylbenzenethiolate, which serves as a structural analogue for understanding the solid-state packing of tetraphenylphosphonium benzenethiolate. cdnsciencepub.com

| Property | Value |

| Compound | Tetraphenylphosphonium 2,4,6-trimethylbenzenethiolate |

| Formula | C₃₃H₃₃PS |

| Crystal System | Triclinic |

| Space Group | Pī |

| a (Å) | 9.946(3) |

| b (Å) | 10.100(2) |

| c (Å) | 14.874(3) |

| α (°) ** | 70.19(2) |

| β (°) | 69.13(2) |

| γ (°) ** | 82.54(2) |

| Z | 2 |

| Nature | 1:1 Electrolyte in Acetonitrile |

To contextualize the potential of a tetraphenylphosphonium benzenethiolate-based electrolyte, its projected properties can be compared with those of well-studied phosphonium ionic liquids used in battery research. The following table presents typical properties for several phosphonium-based ionic liquids with different anions.

| Ionic Liquid | Anion | Melting Point (°C) | Viscosity (mPa·s at 25 °C) | Conductivity (mS/cm at 25 °C) | Thermal Decomposition (°C) |

| Triethyl(methoxymethyl)phosphonium bis(trifluoromethylsulfonyl)imide | [TFSI]⁻ | N/A (RTIL) | 35 | ~4.8 | >300 |

| Triethyl(2-methoxyethyl)phosphonium bis(trifluoromethylsulfonyl)imide | [TFSI]⁻ | N/A (RTIL) | 44 | N/A | >300 |

| Trimethyl propyl phosphonium bis-fluorosulfonyl imide | [FSI]⁻ | N/A (RTIL) | N/A | ~4.8 | >300 |

| Trihexyl(tetradecyl)phosphonium chloride | Cl⁻ | N/A (RTIL) | High | Low | >300 |

| Alkyltriphenylphosphonium salts | Various | 85 - 127 | N/A (Solid at RT) | N/A (Solid at RT) | ~420 - 450 |

Data compiled from multiple sources for comparative purposes. researchgate.netnih.govresearchgate.net

The exploration of tetraphenylphosphonium benzenethiolate in ionic liquid and electrolyte design represents a niche but potentially valuable area of research. The unique combination of a bulky, stable phosphonium cation with a functional thiolate anion could lead to materials with novel physicochemical properties. Further investigation is required to fully characterize its thermal and electrochemical stability, ionic conductivity, and compatibility with electrode materials to determine its viability as an electrolyte component.

Computational and Theoretical Investigations of Tetraphenylphosphanium Benzenethiolate

Molecular Dynamics Simulations for Dynamic Behavior and Solvation Effects

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules and their interactions with the surrounding environment, such as solvent molecules.

For an ionic compound like tetraphenylphosphanium benzenethiolate (B8638828), MD simulations could provide insights into ion pairing, solvation structure, and transport properties in different solvents. While specific MD studies on this particular salt are not available, the behavior of the individual ions has been investigated in various contexts.

Tetraphenylphosphanium Cation ([P(C₆H₅)₄]⁺): The tetraphenylphosphanium cation is often considered a "large" ion in studies of electrolyte solutions. MD simulations involving this cation would likely focus on its solvation shell and its influence on the structure of the solvent. Due to its size and hydrophobic phenyl groups, it is expected to have complex interactions with both polar and non-polar solvents. Studies on similar large organic cations, such as tetra-butylphosphonium, have used MD simulations to investigate the structure, dynamics, and transport properties of ionic liquids, providing a framework for how tetraphenylphosphanium might be studied. rsc.org

Benzenethiolate Anion (C₆H₅S⁻): MD simulations of the benzenethiolate anion would be valuable for understanding its hydration or solvation in other solvents. The simulations would reveal the arrangement of solvent molecules around the anion, particularly around the negatively charged sulfur atom and the hydrophobic phenyl ring. This information is crucial for understanding its reactivity in solution.

Prediction of Spectroscopic Parameters for Validation and Interpretation

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational models and aid in the interpretation of experimental spectra.

Predicting NMR chemical shifts is a common application of quantum chemical calculations. The chemical shift of a nucleus is highly sensitive to its local electronic environment.

Tetraphenylphosphanium Cation ([P(C₆H₅)₄]⁺): For the tetraphenylphosphanium cation, computational methods can be used to predict the ¹H, ¹³C, and ³¹P NMR chemical shifts. The ¹H and ¹³C chemical shifts of the phenyl groups would be influenced by the electron-withdrawing nature of the phosphonium (B103445) center. The ³¹P chemical shift is particularly characteristic of the phosphorus environment. DFT calculations have been shown to be effective in predicting NMR spectroscopic parameters for similar complex systems. mdpi.com

Benzenethiolate Anion (C₆H₅S⁻): For the benzenethiolate anion, the ¹H and ¹³C chemical shifts of the phenyl ring would be affected by the negatively charged sulfur atom. The delocalization of the negative charge into the ring would lead to characteristic shifts compared to neutral benzene (B151609) or thiophenol.

| Nucleus | Tetraphenylphosphanium Cation | Benzenethiolate Anion |

| ¹H | Phenyl protons | Phenyl protons |

| ¹³C | Phenyl carbons | Phenyl carbons |

| ³¹P | Central phosphorus atom | Not applicable |

Note: Specific predicted chemical shift values for these isolated ions are not available in the cited literature.

Theoretical calculations of vibrational frequencies are used to predict the infrared (IR) and Raman spectra of molecules. These calculations can help in the assignment of experimental vibrational bands to specific molecular motions.

Tetraphenylphosphanium Cation ([P(C₆H₅)₄]⁺): The IR spectrum of the tetraphenylphosphanium cation is characterized by bands corresponding to the vibrations of the phenyl groups and the P-C bonds. The presence of the tetraphenylphosphonium (B101447) cation in complexes can be confirmed by characteristic IR bands. nih.gov Theoretical frequency calculations would allow for a detailed assignment of these bands to specific stretching and bending modes.

Benzenethiolate Anion (C₆H₅S⁻): The vibrational spectrum of the benzenethiolate anion would feature vibrations of the phenyl ring and the C-S bond. The C-S stretching frequency, in particular, would be a key feature. DFT and ab initio methods can be used to calculate the vibrational frequencies and their corresponding IR and Raman intensities. mdpi.com

| Ion | Key Vibrational Modes |

| Tetraphenylphosphanium Cation | Phenyl C-H stretching, Phenyl C-C stretching, P-C stretching |

| Benzenethiolate Anion | Phenyl C-H stretching, Phenyl C-C stretching, C-S stretching |

Note: A complete theoretical vibrational spectrum with assigned frequencies for these isolated ions is not available in the cited literature.

Elucidation of Reaction Mechanisms via Computational Methods (e.g., Transition State Search)

Computational chemistry has emerged as a powerful tool for elucidating the intricate details of chemical reaction mechanisms, providing insights that are often inaccessible through experimental means alone. For ionic compounds like tetraphenylphosphonium benzenethiolate, computational methods, particularly those based on Density Functional Theory (DFT), can be employed to map out potential energy surfaces, identify transition states, and calculate activation energies. While specific computational studies on the reaction mechanisms of tetraphenylphosphonium benzenethiolate are not extensively documented in the literature, the principles can be illustrated by examining theoretical investigations of its constituent ions: the tetraphenylphosphonium cation and the benzenethiolate anion.